molecular formula C12H14N2O2 B7777684 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 3720-03-4

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B7777684
CAS No.: 3720-03-4
M. Wt: 218.25 g/mol
InChI Key: ANJDRZRBNJJLRW-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of hydantoins It is characterized by a benzyl group attached to the nitrogen atom of the imidazolidine ring, which is further substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione can be synthesized through the alkylation of 5,5-dimethylimidazolidine-2,4-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 85°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the benzyl moiety.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-benzyl-5,5-dimethylimidazolidine-2,4-dione derivatives. In particular, phenylpiperazine derivatives synthesized from this compound demonstrated efficacy against Staphylococcus aureus and Staphylococcus epidermidis strains. The compounds exhibited antibiotic adjuvant properties by blocking the Msr(A) efflux pump, enhancing the effectiveness of traditional antibiotics like erythromycin .

Neuropharmacological Studies
Research indicates that derivatives of this compound may possess antidepressant-like effects. For instance, a specific compound in this class was evaluated for its activity in behavioral assays such as the forced swim test (FST), showing significant reductions in immobility time, which is indicative of potential antidepressant properties .

Compound Activity Tested Strains Effectiveness
Compound 1AntimicrobialS. aureusEffective
Compound 2AntidepressantRodent ModelsSignificant

Food Science Applications

Flavor Modulation
The compound has been evaluated for its potential use as a flavor modifier in food products. Toxicological studies demonstrated that it is non-mutagenic and safe for consumption at certain dosages. Specifically, the no-observed-adverse-effect-level (NOAEL) was established at 100 mg/kg body weight per day when used as a food additive . This positions this compound as a promising candidate for enhancing flavor profiles without compromising safety.

Biochemical Tools

Chemical Intermediate
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other bioactive compounds. Its derivatives are utilized in the development of novel pharmaceuticals and agrochemicals due to their versatile reactivity and ability to form complex structures .

Case Study 1: Antimicrobial Efficacy

A study conducted on phenylpiperazine derivatives revealed that compounds derived from this compound could significantly reduce the resistance of S. epidermidis to erythromycin. The study employed real-time ethidium bromide accumulation methods to assess efflux pump inhibition and confirmed the compounds' potential as antibiotic adjuvants .

Case Study 2: Flavoring Agent Safety Evaluation

A comprehensive evaluation of the safety profile of this compound indicated that it does not induce mutagenic effects in vitro or in vivo. The findings support its application as a flavoring agent within regulatory safety limits .

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is unique due to the presence of the benzyl group, which enhances its hydrophobicity and binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound belongs to the class of imidazolidine derivatives. Its structure allows for various interactions with biological molecules, which contribute to its activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5,5-dimethylimidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, a study reported the synthesis of nanofibers from this compound that showed antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Table 1: Antibacterial Activity of this compound Nanofibers

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The mechanism underlying the antimicrobial activity involves the formation of hydrogen bonds between the compound and bacterial cell components, disrupting their integrity and function . Furthermore, the compound's ability to interact with specific molecular targets enhances its effectiveness against resistant strains.

Study on Antibiotic Adjuvant Properties

A notable study investigated the compound's role as an antibiotic adjuvant. It was found to enhance the efficacy of erythromycin against resistant strains of Staphylococcus epidermidis by reducing the minimum inhibitory concentration (MIC) required for antibiotic effectiveness .

Table 2: MIC Reduction with this compound

Compound Concentration (µg/mL)MIC of Erythromycin (µg/mL)
032
1016
508

Anti-Cancer Potential

Emerging research indicates that derivatives of this compound may possess anti-cancer properties. For example, certain synthesized analogs have shown pro-apoptotic effects in cancer cell lines by increasing reactive oxygen species (ROS) levels and inducing cell cycle arrest .

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
NIH3T325
HepG220

Properties

IUPAC Name

1-benzyl-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2)10(15)13-11(16)14(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJDRZRBNJJLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404756
Record name 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3720-03-4
Record name 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine (3.9 g, 11.54 mmol) in acetonitrile (100 mL) was treated with a solution of ammonium cerium nitrate (31 g, 57.7 mmol) in 65 mL of water, stirred at 25° C. for 15 minute, then diluted the reaction with ethyl acetate and partitioned between ethyl acetate and brine. The organic layer was dried, filtered, and concentrated. Purification by recrystalization with ethyl acetate/hexane provided 1.58 g (7.25 mmol, 63%) of title compound as white solid. MS (DCI/NH3) m/e 236 (M+NH4)+.
Name
3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
ammonium cerium nitrate
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine (3.9 g, 11.54 mmol) in acetonitrile (100 mL) was treated with a solution of ammonium cerium nitrate (31 g, 57.7 mmol) in 65 mL of water, stirred at 25° C. for 15 minutes, then diluted with ethyl acetate and partitioned between ethyl acetate and brine. The organic layer was dried, filtered, and concentrated. Purification by recrystalization with ethyl acetate/hexane provided 1.58 g (7.25 mmol, 63%) of the desired product as white solid.
Name
3-benzyl-1-(4′-methoxybenzyl)-2,5-dioxo-4,4-dimethylimidazolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
ammonium cerium nitrate
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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